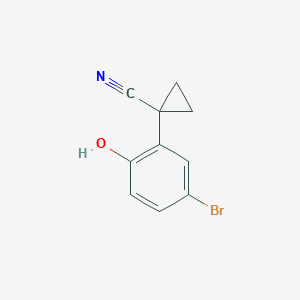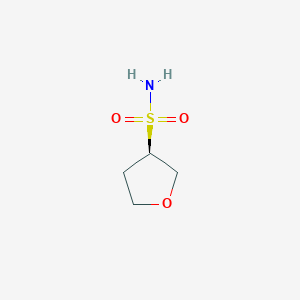
(3R)-oxolane-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-oxolane-3-sulfonamide is a chiral sulfonamide compound featuring an oxolane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the sulfonamide group and the chiral center at the 3-position of the oxolane ring contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (3R)-oxolane-3-sulfonamide typically begins with commercially available starting materials such as oxolane (tetrahydrofuran) and sulfonamide derivatives.
Chiral Synthesis: The chiral center at the 3-position can be introduced using asymmetric synthesis techniques. One common method involves the use of chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry.
Reaction Conditions: The synthesis often involves multiple steps, including protection and deprotection of functional groups, oxidation, and substitution reactions. Typical reaction conditions may include the use of solvents like dichloromethane or ethanol, and reagents such as sodium hydride or lithium diisopropylamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized processes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (3R)-oxolane-3-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, to form sulfonyl derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Catalysts: Chiral catalysts for asymmetric synthesis.
Major Products
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted oxolane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (3R)-oxolane-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays due to its ability to interact with biological molecules.
Medicine
In medicinal chemistry, this compound derivatives are investigated for their potential as therapeutic agents. They may exhibit activity against various biological targets, including enzymes and receptors.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism by which (3R)-oxolane-3-sulfonamide exerts its effects depends on its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing enzyme activity or receptor binding. The chiral center may also play a role in the compound’s specificity and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-oxolane-3-sulfonamide: The enantiomer of (3R)-oxolane-3-sulfonamide, differing in the configuration at the chiral center.
Oxolane-2-sulfonamide: A similar compound with the sulfonamide group at the 2-position instead of the 3-position.
Tetrahydrofuran-3-sulfonamide: Another related compound with a different ring structure.
Uniqueness
This compound is unique due to its specific chiral configuration and the position of the sulfonamide group. This configuration can lead to different reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C4H9NO3S |
|---|---|
Poids moléculaire |
151.19 g/mol |
Nom IUPAC |
(3R)-oxolane-3-sulfonamide |
InChI |
InChI=1S/C4H9NO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2,(H2,5,6,7)/t4-/m1/s1 |
Clé InChI |
GMAXVRALICXRLK-SCSAIBSYSA-N |
SMILES isomérique |
C1COC[C@@H]1S(=O)(=O)N |
SMILES canonique |
C1COCC1S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13517614.png)
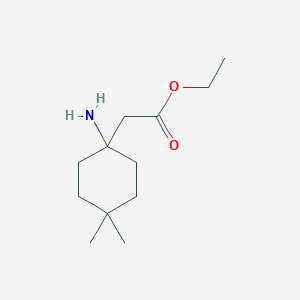
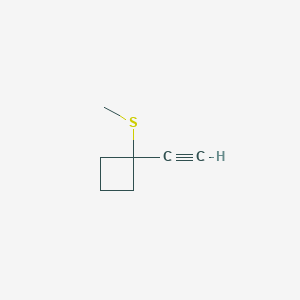
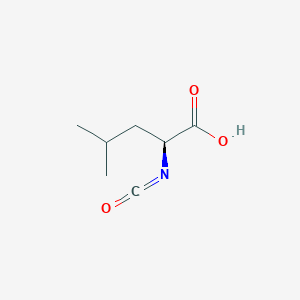
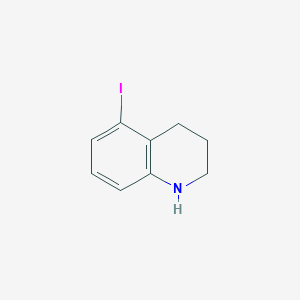
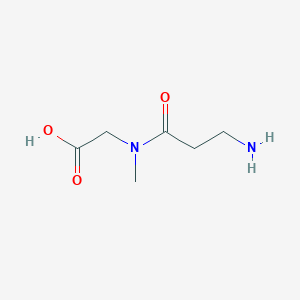
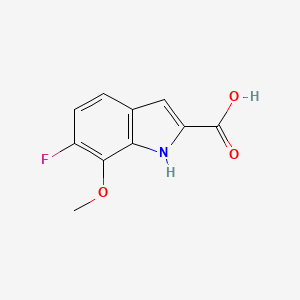
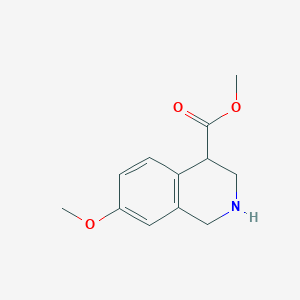
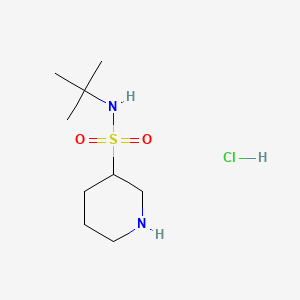
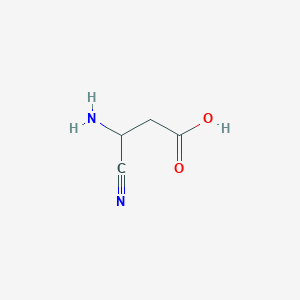
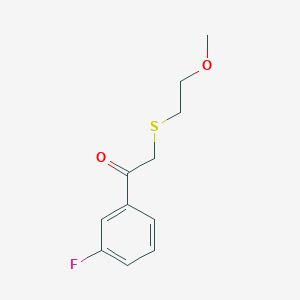
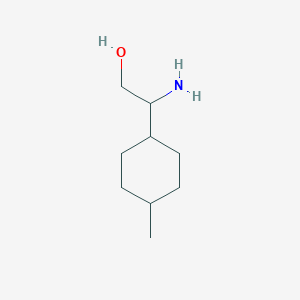
![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13517715.png)
